(S)-tert-Butyl 2-(6-bromopyridin-2-ylcarbamoyl) pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a bromopyridine moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) are frequently employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound might be investigated for its potential as a pharmaceutical intermediate or as a probe for studying biological processes. Its structural features could make it a candidate for drug development or as a tool in biochemical assays.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (S)-2-((6-chloropyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- tert-butyl (S)-2-((6-fluoropyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- tert-butyl (S)-2-((6-iodopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its analogs with different halogen substitutions, the bromine atom might confer distinct electronic and steric properties, affecting the compound’s behavior in chemical and biological systems.
Properties
Molecular Formula |
C15H20BrN3O3 |
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Molecular Weight |
370.24 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(6-bromopyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-9-5-6-10(19)13(20)18-12-8-4-7-11(16)17-12/h4,7-8,10H,5-6,9H2,1-3H3,(H,17,18,20)/t10-/m0/s1 |
InChI Key |
UBSALCOFFADXMZ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC2=NC(=CC=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=NC(=CC=C2)Br |
Origin of Product |
United States |
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